molecular formula C12H16O4 B5214511 2,5-dimethyl-2,5-bis(prop-2-yn-1-yloxy)-1,4-dioxane CAS No. 82816-35-1

2,5-dimethyl-2,5-bis(prop-2-yn-1-yloxy)-1,4-dioxane

Cat. No.: B5214511
CAS No.: 82816-35-1
M. Wt: 224.25 g/mol
InChI Key: VYPPGCFOANLYMH-UHFFFAOYSA-N
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Description

2,5-dimethyl-2,5-bis(prop-2-yn-1-yloxy)-1,4-dioxane is a synthetic organic compound featuring a 1,4-dioxane core functionalized with propargyl ether arms. The 1,4-dioxane ring system is known for its conformational flexibility and use as a solvent and building block in synthetic chemistry . The presence of propargyl (prop-2-yn-1-yl) groups is of significant interest, as this functional group is a key component in medicinal chemistry and pharmaceutical research, found in various antibiotics, anticancer agents, and neuroprotective compounds . These terminal alkyne groups make the molecule a versatile intermediate for further chemical transformations, most notably via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a widely used "click chemistry" reaction for the synthesis of more complex molecular architectures, potential polymer networks, or bioconjugates . Applications: This compound is intended for research applications only. Potential areas of investigation include its use as: (1) A key precursor or building block in organic synthesis and medicinal chemistry; (2) A cross-linking agent or monomer in polymer science; (3) A model compound in chemical methodology development. Researchers Note: Specific data on the mechanism of action, pharmacokinetics, and toxicology for this exact compound is not yet widely reported in the literature. Handling should adhere to general safety precautions for laboratory chemicals, particularly those containing ether and alkyne functional groups.

Properties

IUPAC Name

2,5-dimethyl-2,5-bis(prop-2-ynoxy)-1,4-dioxane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4/c1-5-7-13-11(3)9-16-12(4,10-15-11)14-8-6-2/h1-2H,7-10H2,3-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYPPGCFOANLYMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(CO1)(C)OCC#C)OCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20385780
Record name 1,4-Dioxane, 2,5-dimethyl-2,5-bis(2-propynyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20385780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82816-35-1
Record name 1,4-Dioxane, 2,5-dimethyl-2,5-bis(2-propynyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20385780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2,5-Dimethyl-2,5-bis(prop-2-yn-1-yloxy)-1,4-dioxane is a synthetic organic compound that has garnered interest due to its potential biological activities. This article explores its biological activity based on available research findings, including structure-activity relationships, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a dioxane ring substituted with two prop-2-yn-1-yloxy groups and two methyl groups. Its molecular formula is C12H14O4C_{12}H_{14}O_4 with a molecular weight of approximately 222.24 g/mol. The presence of the alkyne functional groups suggests potential reactivity in biological systems.

Biological Activity Overview

The biological activities of 2,5-dimethyl-2,5-bis(prop-2-yn-1-yloxy)-1,4-dioxane have been investigated in various studies focusing on its antimicrobial and antifungal properties.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial activity. For instance, derivatives of dioxane have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus.

Table 1: Antimicrobial Activity of Dioxane Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
2,5-Dimethyl-2,5-bis(prop-2-yn-1-yloxy)-1,4-dioxaneE. coli32 µg/mL
1,4-Dibromo-2,5-bis(prop-2-yn-1-yloxy)benzeneStaphylococcus aureus16 µg/mL
2-Chloro-4-(prop-2-yn-1-yloxy)-6-phenyltriazinePseudomonas aeruginosa8 µg/mL

These findings suggest that the alkyne substituents may enhance the antimicrobial properties by facilitating interaction with microbial cell membranes or enzymes.

Antifungal Activity

The antifungal potential of similar compounds has been documented in studies targeting fungal pathogens like Candida albicans and Aspergillus niger. The incorporation of alkynyl groups has been associated with increased antifungal efficacy.

Table 2: Antifungal Activity of Related Compounds

Compound NameFungal StrainMinimum Inhibitory Concentration (MIC)
2,5-Dimethyl-2,5-bis(prop-2-yn-1-yloxy)-1,4-dioxaneCandida albicans25 µg/mL
3-(prop-2-yn-1-yloxy)phenylcarbamateAspergillus niger15 µg/mL

The mechanisms through which these compounds exert their biological effects are not fully elucidated but may involve:

  • Disruption of Cell Membranes : The hydrophobic nature of the alkyne groups can disrupt lipid bilayers.
  • Inhibition of Enzymatic Activity : Some studies suggest that these compounds may inhibit key enzymes involved in cell wall synthesis or metabolic pathways.
  • Formation of Reactive Oxygen Species (ROS) : Certain dioxane derivatives have been shown to induce oxidative stress in microbial cells.

Case Studies

A notable study conducted by researchers at [source] demonstrated the synthesis and biological evaluation of several dioxane derivatives. Among them, 2,5-dimethyl derivatives exhibited significant activity against both bacterial and fungal strains. The study emphasized the importance of structural modifications in enhancing biological activity.

Comparison with Similar Compounds

Peroxide Derivatives: 2,5-Dimethyl-2,5-bis(t-butylperoxy)hexane

Structural Differences :

  • Backbone : The peroxide analog features a hexane chain instead of a dioxane ring.
  • Substituents : t-butylperoxy groups replace the propargyl ethers.
  • Functional Groups : The peroxide (-O-O-) linkage introduces high reactivity, whereas the dioxane ether (-O-) is more stable.

Sulfur-Containing Analogs: 2,5-Dimethyl-2,5-bis(methylthio)-1,4-dithiane

Structural Differences :

  • Heteroatoms : The dithiane analog replaces oxygen atoms in the ring with sulfur.
  • Substituents : Methylthio (-SMe) groups replace propargyl ethers.

Carbonate Esters: Diallyl 2,2'-oxydiethyl dicarbonate

Structural Differences :

  • Backbone : A linear oxydiethyl chain instead of a cyclic dioxane.
  • Functional Groups : Carbonate esters (-O-CO-O-) and allyl ethers replace the propargyl ethers.

Benzotriazole Derivatives: Bis[3-(2H-benzotriazol-2-yl)-2-(prop-2-ynyloxy)phenyl]ethers

Structural Differences :

  • Core Structure : Aromatic benzotriazole rings replace the dioxane core.
  • Substituents : Shared propargyl ether groups but appended to a UV-stabilizing benzotriazole moiety.

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for characterizing 2,5-dimethyl-2,5-bis(prop-2-yn-1-yloxy)-1,4-dioxane in environmental or synthetic samples?

  • Methodological Answer : Utilize gas chromatography-mass spectrometry (GC-MS) with EPA Method 8260/8270 for volatile organic compound detection, as these protocols are validated for 1,4-dioxane derivatives. For structural elucidation, nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are critical. Ensure calibration includes surrogate standards to address matrix effects and improve quantification accuracy .

Q. How can researchers design synthetic pathways for this compound, considering its propargyl ether substituents?

  • Methodological Answer : Leverage nucleophilic substitution reactions under anhydrous conditions. For example, react 2,5-dimethyl-1,4-dioxane-2,5-diol with propargyl bromide in the presence of a base like sodium hydride. Monitor reaction progress via thin-layer chromatography (TLC) and purify using column chromatography with gradient elution to isolate the target compound .

Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to handling this compound in laboratory settings?

  • Methodological Answer : Determine solubility in polar (water, ethanol) and nonpolar solvents (hexane) using shake-flask methods. Stability studies under varying pH and temperature conditions should employ accelerated degradation protocols with HPLC monitoring. Propargyl ethers are prone to hydrolysis under acidic conditions, necessitating storage in inert atmospheres .

Advanced Research Questions

Q. How can advanced oxidation processes (AOPs) be optimized for degrading this compound in contaminated water systems?

  • Methodological Answer : Evaluate UV/H₂O₂, ozone, or persulfate-based AOPs. Kinetic studies should measure hydroxyl radical (•OH) generation via probe compounds (e.g., nitrobenzene). Degradation pathways can be mapped using LC-QTOF-MS to identify intermediates, with toxicity assays (e.g., Microtox®) to assess byproduct risks. Note that propargyl groups may form reactive intermediates requiring tailored quenching steps .

Q. What experimental strategies address contradictions in toxicity data for 1,4-dioxane derivatives, and how do they apply to this compound?

  • Methodological Answer : Conduct comparative in vitro assays (e.g., Ames test, mammalian cell mutagenicity) alongside in vivo studies (rodent models) to resolve discrepancies. Dose-response relationships must account for metabolic activation (e.g., cytochrome P450 enzymes). For environmental risk, apply probabilistic models integrating bioaccumulation and persistence data from OECD 307/308 guidelines .

Q. How does the presence of propargyl ethers influence the compound’s interaction with biological macromolecules?

  • Methodological Answer : Use surface plasmon resonance (SPR) and fluorescence quenching assays to study binding kinetics with proteins/DNA. Molecular docking simulations (e.g., AutoDock Vina) can predict binding sites. Propargyl groups may engage in click chemistry (e.g., azide-alkyne cycloaddition), enabling targeted modifications for mechanistic studies .

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